N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
"N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine" is a heterocyclic compound featuring a pyridazine core linked to an azetidine ring via an amine group. The azetidine moiety is further functionalized with a furan-3-carbonyl group, which introduces both steric and electronic complexity. The furan-3-carbonyl group may influence solubility and metabolic stability, as furans are less lipophilic than aromatic fluorinated substituents commonly seen in related compounds .
Properties
IUPAC Name |
furan-3-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(9-3-5-18-8-9)16-6-10(7-16)14-11-2-1-4-13-15-11/h1-5,8,10H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVREVYAFLCRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine involves multiple steps, typically starting with the preparation of the azetidine and pyridazine rings. The furan-3-carbonyl group is then introduced through a series of reactions. Specific synthetic routes and reaction conditions can vary, but common methods include:
Anionic and cationic ring-opening polymerization: This method is used to prepare azetidine monomers, which are then further reacted to form the desired compound.
Cyclization reactions: These reactions are used to form the pyridazine ring, often involving the reaction of hydrazine hydrate with dicarbonyl compounds.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The furan-3-carbonyl-azetidine amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding furan-3-carboxylic acid and 3-aminopyridazine-substituted azetidine .
-
Conditions :
-
Mechanism : Nucleophilic attack on the carbonyl carbon by water (acid-catalyzed) or hydroxide (base-promoted), followed by cleavage of the C–N bond.
Functionalization of the Pyridazin-3-amine
The primary amine on the pyridazine ring participates in alkylation or acylation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylpyridazin-3-amine derivatives .
-
Example Product : N-Methyl-N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine.
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acylpyridazin-3-amine derivatives .
-
Example Product : N-Acetyl-N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine.
Ring-Opening Reactions of the Azetidine
The strained azetidine ring may undergo acid-catalyzed ring-opening to form secondary amine derivatives .
-
Mechanism : Protonation of the azetidine nitrogen, followed by nucleophilic attack by water at the β-carbon, leading to ring cleavage.
-
Example Product : 3-(Pyridazin-3-ylamino)propane-1,2-diol derivative.
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring may undergo electrophilic substitution, though deactivation by the carbonyl group limits reactivity.
-
Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro-furan derivatives .
-
Sulfonation : SO₃/H₂SO₄ forms 3-sulfo-furan derivatives (limited yield due to steric hindrance).
Nucleophilic Substitution at the Carbonyl Group
The furan-3-carbonyl group reacts with nucleophiles (e.g., Grignard reagents) to form ketones or tertiary alcohols , though the amide’s resonance stabilization reduces reactivity.
-
Conditions :
Cross-Coupling Reactions
The azetidine or pyridazine rings may participate in transition-metal-catalyzed couplings:
-
Suzuki Reaction : Aryl boronic acids couple with halogenated pyridazine or furan derivatives under Pd catalysis .
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 h.
-
Mechanistic Insights and Stability Considerations
-
Azetidine Stability : The azetidine ring’s strain enhances reactivity but requires careful control of conditions to avoid unintended decomposition .
-
Amide Resonance : The furan-3-carbonyl amide’s resonance reduces electrophilicity, necessitating strong nucleophiles or harsh conditions for substitution .
-
Steric Effects : Bulkier substituents on the azetidine or pyridazine rings may hinder reaction rates, particularly in cross-coupling or electrophilic substitution .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine serves as an intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Biology
The compound's structural features suggest potential interactions with biological targets:
- Mechanism of Action : The furan ring may engage in π–π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with nucleophilic sites in biomolecules.
Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for drug discovery. For instance, derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines.
Medicine
Preliminary studies suggest that this compound could be explored for therapeutic applications:
-
Anticancer Activity : Similar compounds have demonstrated significant cytotoxicity against human cancer cell lines.
- Case Study : A study on related compounds indicated that modifications in the furan and piperidine structures significantly influenced their cytotoxicity against cancer cells.
-
Antimicrobial Properties : The compound has shown promise against pathogens like Staphylococcus aureus and Escherichia coli.
- Case Study : Research demonstrated that certain derivatives exhibited strong inhibitory effects against these bacteria, warranting further investigation into their mechanisms of action.
Industry
The compound may have applications in developing new materials with specific properties. Its unique chemical structure suggests potential use in creating advanced polymers or catalysts for industrial processes.
Biological Activities
Research highlights several biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines. |
| Antimicrobial Properties | Effective against multiple bacterial strains. |
| Neuroprotective Effects | Potential interactions with neurotransmitter systems; ongoing research into antioxidant properties. |
Mechanism of Action
The mechanism of action of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Pyridazin-3-amine Derivatives
Key Observations :
- Core Heterocycle : Pyridazine (two adjacent nitrogen atoms) in the target compound vs. pyrimidine (nitrogens at positions 1 and 3) in . Pyridazine’s higher polarity may enhance aqueous solubility but reduce membrane permeability compared to pyrimidine.
- Amine Substituent: The azetidine-furan carbonyl group distinguishes the target compound from fluorinated aryl-ethyl (e.g., BPN-15606 ) or benzyl-piperidine (e.g., ) derivatives.
Physicochemical and Pharmacological Properties
Table 2: Hypothetical Property Comparison
Key Observations :
- Metabolic Stability : Fluorinated compounds (e.g., ) resist oxidative metabolism, whereas the furan group may undergo CYP450-mediated oxidation, necessitating structural optimization for in vivo applications.
Biological Activity
N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 244.25 g/mol
- CAS Number : 2097918-03-9
The structure features a pyridazinamine core linked to an azetidine ring and a furan-3-carbonyl group, which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways. For instance, it may interact with the ATP-binding site of kinases, disrupting their activity and leading to downstream effects on cell proliferation and survival .
- Anticancer Activity : Preliminary studies suggest that this compound might possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, particularly by blocking cell cycle progression at the G2/M phase .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound, researchers treated multiple human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The compound was particularly effective against breast cancer and leukemia cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Kinase Interaction Studies
Further investigations utilized molecular docking simulations to explore the interaction between this compound and several kinases. The simulations revealed strong binding affinities, particularly with c-Met and Akt kinases, which are pivotal in cancer progression. These findings were corroborated by biochemical assays confirming the inhibition of kinase activity in cellular models .
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine, and how are yields optimized? A: A common approach involves copper-catalyzed coupling reactions. For example, a similar azetidine-pyridazine derivative was synthesized via:
- Step 1: Reacting 3-(4-iodo-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) using Cs₂CO₃ as a base and CuBr as a catalyst at 35°C for 48 hours .
- Step 2: Purification via liquid-liquid extraction (dichloromethane/water) and chromatography (ethyl acetate/hexane gradient), yielding ~17.9% .
Optimization strategies: - Catalyst screening (e.g., Pd vs. Cu) .
- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature modulation: Elevated temperatures (50–80°C) may reduce reaction time but risk decomposition.
Advanced: Addressing Yield Discrepancies
Q: How can researchers reconcile low yields (e.g., 17.9% in copper-catalyzed reactions) with literature reports of higher efficiencies? A: Contradictions arise from:
- Substituent effects: Bulky groups on azetidine or pyridazine hinder coupling .
- Catalyst loading: used 5 mol% CuBr; increasing to 10–15 mol% may improve efficiency but risks side reactions .
- Workup losses: Chromatography-heavy purification (as in ) reduces isolated yields compared to crystallization .
Recommendation: Employ high-throughput screening (HTS) to identify optimal conditions for the target compound .
Basic Structural Characterization
Q: What analytical techniques validate the structure of N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine? A: Key methods include:
- ¹H/¹³C NMR: Confirm substituent integration and coupling patterns (e.g., azetidine δ 3.5–4.5 ppm; pyridazine δ 8.0–9.0 ppm) .
- HRMS (ESI): Verify molecular ion ([M+H]⁺) with <5 ppm error .
- IR spectroscopy: Detect carbonyl stretches (furan-3-carbonyl: ~1680 cm⁻¹) .
Advanced: Crystallization Challenges
Q: Why is obtaining single crystals for X-ray diffraction difficult for this compound, and how can this be mitigated? A: Challenges stem from:
- Flexible azetidine ring: Hinders lattice packing .
- Polar groups: Hydrophilic furan and pyridazine moieties promote solvation .
Solutions: - Co-crystallization with tartaric acid (see ’s salt-forming strategies) .
- Use of slow vapor diffusion (e.g., ether into DCM solution) .
Basic Pharmacological Profiling
Q: What biological activities are hypothesized for this compound based on structural analogs? A: The azetidine-pyridazine scaffold is associated with:
- Kinase inhibition: Imidazo[1,5-b]pyridazine derivatives show nanomolar IC₅₀ values against tyrosine kinases .
- Anticancer potential: Similar tartrate salts ( ) exhibit selective cytotoxicity .
Methodology: Perform enzymatic assays (e.g., ATPase activity) and cell viability screens (MTT assay) .
Advanced: Structure-Activity Relationship (SAR) Studies
Q: How can researchers systematically explore SAR for this compound? A: Strategies include:
- Combinatorial libraries: Vary substituents on the azetidine (e.g., 3-fluoropropyl in ) and pyridazine (e.g., nitro, bromo groups) .
- Pharmacophore modeling: Align with known kinase inhibitors (e.g., imidazo-pyridazine core in ) .
- In vivo PK/PD: Assess bioavailability modifications (e.g., ’s tartrate salt for enhanced solubility) .
Stability and Formulation
Q: What are the stability concerns for N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine, and how are they addressed? A:
- Hydrolysis risk: The furan carbonyl is prone to nucleophilic attack in aqueous media .
- Light sensitivity: Pyridazine rings may degrade under UV exposure .
Formulation strategies: - Salt formation (e.g., hydrochloride or tartrate salts, as in and ) .
- Lyophilization for long-term storage .
Advanced Analytical Method Development
Q: How can researchers resolve overlapping signals in NMR spectra due to conformational flexibility? A:
- Variable-temperature NMR: Cool to –40°C to slow azetidine ring puckering .
- COSY/NOESY: Correlate protons across the furan-pyridazine axis .
- DFT calculations: Predict chemical shifts (e.g., ’s DFT-based structural validation) .
Contradictory Pharmacokinetic Data
Q: How should discrepancies in metabolic stability (e.g., CYP450 inhibition vs. clearance) be analyzed? A:
- Species-specific metabolism: Compare human/microsomal vs. rodent data .
- Metabolite ID: Use LC-HRMS to detect oxidation products (e.g., azetidine N-oxide) .
- CYP screening: Prioritize CYP3A4/2D6 assays due to pyridazine’s electron-rich nature .
Green Chemistry Approaches
Q: Can sustainable methods replace traditional synthesis protocols? A: Yes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
